2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate is a synthetic compound with the chemical formula CHFNOS and a molecular weight of 289.28 g/mol. It is classified as a methacrylate derivative, specifically an alkyl methacrylate, which is notable for its trifluoromethylsulfonamide functional group. This compound is identified by the CAS number 1268257-44-8 and has a purity of 95% .
The IUPAC name of the compound is 2-methyl-2-((trifluoromethyl)sulfonamido)propyl methacrylate, indicating its structural complexity and the presence of both methacrylate and sulfonamide functionalities. The compound is primarily used in scientific research and applications related to polymer chemistry and material science.
The synthesis of 2-methyl-2-(trifluoromethylsulfonamido)propyl methacrylate typically involves a multi-step process that includes the formation of the methacrylate moiety and the introduction of the trifluoromethylsulfonamide group.
The molecular structure of 2-methyl-2-(trifluoromethylsulfonamido)propyl methacrylate features a central carbon atom bonded to a methyl group, a trifluoromethylsulfonamido group, and a methacrylate unit. The structural representation can be depicted using SMILES notation: O=S(C(F)(F)F)(NC(C)(C)COC(C(C)=C)=O)=O
.
2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate can participate in various chemical reactions typical for methacrylates, including:
The reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl group, which can enhance its electrophilicity in certain reactions.
The mechanism of action for 2-methyl-2-(trifluoromethylsulfonamido)propyl methacrylate primarily revolves around its ability to polymerize under radical conditions.
This mechanism allows for the creation of diverse polymer architectures with unique properties depending on the conditions and additional monomers used.
Relevant data regarding these properties can be found in material safety data sheets (MSDS) or specific chemical databases.
2-Methyl-2-(trifluoromethylsulfonamido)propyl methacrylate finds applications primarily in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4